Product packaging for 5,10-Dihydroindolo[3,2-b]indole(Cat. No.:CAS No. 3682-85-7)

5,10-Dihydroindolo[3,2-b]indole

Cat. No.: B2619455
CAS No.: 3682-85-7
M. Wt: 206.248
InChI Key: XELZZMRNRUUICC-UHFFFAOYSA-N
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Description

5,10-Dihydroindolo[3,2-b]indole (CAS No: 3682-85-7) is an electron-rich, rigid planar fused heteroaromatic compound that serves as a high-value building block for advanced materials research. This compound is characterized by its symmetric, conjugated structure, which makes it an excellent core unit for developing organic semiconductors with high thermal stability and efficient charge transport properties . Researchers utilize this indoloindole core to create novel materials for a range of cutting-edge applications. In organic electronics, it functions as a central donor unit in the synthesis of p-type (hole-transport) semiconductors for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Derivatives of this compound exhibit strong fluorescence and are particularly promising as stable blue light-emitting materials for OLED applications . Its high photoluminescence quantum yields, even in the solid state, make it a compelling candidate for photophysical studies and optoelectronic devices . Furthermore, its structural motif is being explored in the design of donor materials for small molecule organic solar cells, where its properties can be tuned through structural modifications to optimize photovoltaic performance . The compound can be functionalized via Pd-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce various aryl substituents, thereby fine-tuning its optical, electrochemical, and thermal properties for specific research needs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B2619455 5,10-Dihydroindolo[3,2-b]indole CAS No. 3682-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,10-dihydroindolo[3,2-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZZMRNRUUICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,10 Dihydroindolo 3,2 B Indole and Its Derivatives

Classical and Ancient Synthetic Strategies for the Indoloindole Skeleton

While modern catalytic methods have become prominent, the construction of the indolo[3,2-b]indole skeleton has historical roots in classical indole (B1671886) syntheses. These foundational methods, though sometimes limited in scope or requiring harsh conditions, established the fundamental principles for forming the indole nucleus, which can be conceptually extended to the double indole structure of DINI. Several older methods for indole synthesis have been described as key steps in the total synthesis of complex natural products containing the indole core. nih.gov

One of the most renowned methods is the Fischer indole synthesis . This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a ketone or aldehyde. The synthesis of murrayanine, a carbazole (B46965) alkaloid, has been achieved starting with a Japp–Klingemann reaction to form a hydrazine, which then undergoes a Fischer indole synthesis. nih.gov Another classical approach is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of aniline. A variation of this approach involves the acid-mediated cyclization of α-anilino acetals. luc.edunih.gov The Cadogan–Sundberg synthesis offers a reductive cyclization pathway to indoles from o-vinylnitroarenes, traditionally using reagents like triethylphosphite. mdpi.com

These classical methods, while not always directly applied to the synthesis of 5,10-dihydroindolo[3,2-b]indole in a single step, have provided the conceptual framework for more complex cyclization strategies.

Transition Metal-Catalyzed Cyclization Reactions for DINI Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of complex heterocycles, including 5,10-dihydroindolo[3,2-b]indoles. These methods often feature high efficiency, selectivity, and functional group compatibility, allowing for the construction of the DINI core through various bond-forming strategies.

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds, and it has been extensively used in indole synthesis. mdpi.com A notable strategy for constructing the this compound skeleton involves a two-step process utilizing site-selective palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This approach starts with N-methyl-2,3-dibromoindole, which undergoes a site-selective C-C coupling reaction, followed by a twofold C-N coupling with amines to achieve the final cyclization. rsc.orgnih.gov

The Larock indole synthesis is another significant palladium-catalyzed method that involves the reaction of an o-haloaniline with a disubstituted alkyne. uninsubria.it An intramolecular version, known as the Cacchi indole synthesis, has also been developed. uninsubria.it Furthermore, palladium catalysts have been employed in the reductive cyclization of β-nitrostyrenes to form indoles. mdpi.com These methodologies highlight the versatility of palladium in constructing the indole nucleus, which is foundational to the synthesis of the more complex DINI structure.

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

Reaction Type Starting Materials Catalyst System Product Ref
C-C and C-N Coupling N-methyl-2,3-dibromoindole, amines Pd(OAc)₂, P(o-tol)₃ 5-methyl-5,10-dihydroindolo[3,2-b]indoles rsc.orgnih.gov
Reductive Cyclization β-Nitrostyrenes PdCl₂(CH₃CN)₂, phenanthroline Indoles mdpi.com
β-Allylation 2,3-Disubstituted indoles Pd₂(dba)₃, P(2-furyl)₃ β-Allylated indoles nih.gov

Copper catalysts have emerged as effective alternatives for the synthesis of indoloindoles. A significant development is the copper(II)-mediated cascade annulation of diarylalkyne sulfonamides to form 5,10-dihydroindolo[3,2-b]indoles. acs.org This process is remarkable as it involves two sequential C-N bond formations with copper(II) acetate (B1210297) acting as the sole oxidant. acs.org The reaction demonstrates good functional group tolerance, with various protecting groups on the nitrogen atom, such as tosyl, phenylsulfonyl, and mesyl, providing similar yields. mdpi.com However, acetyl or Boc protecting groups were found to be unreactive. mdpi.com

Copper catalysts are also known to facilitate other types of cyclizations leading to indole derivatives. For instance, copper(II) acetate in stoichiometric amounts can mediate the cyclization of 2-alkenylanilines to 3-substituted indoles. mdpi.com While gold(III) and copper(II) catalysts were found to decompose some starting materials in other cyclization attempts, specific copper-catalyzed conditions have proven successful for particular substrates. nih.gov

Rhodium catalysts are highly effective in promoting C-H activation and amination reactions, which have been harnessed for indole synthesis. Rhodium(III) catalysts, in particular, have been widely used. nih.gov For instance, the oxidative coupling of acetanilides and internal alkynes can be catalyzed by rhodium complexes to produce indoles. amazonaws.com

A notable application of rhodium catalysis is the synthesis of indolines with two adjacent tetrasubstituted carbon centers through the reaction of ortho-vinylanilines and iminocarbenes. windows.net This reaction proceeds with excellent diastereoselectivity via the formation of a nitrogen ylide followed by an intramolecular ene-type reaction. windows.net Rhodium-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature have also been developed using an in situ generated N-nitroso group as a transient oxidizing directing group. rsc.org While direct applications to the this compound skeleton are less commonly reported, the principles of rhodium-catalyzed C-H amination and cascade cyclizations are highly relevant.

Molybdenum catalysts offer unique reactivity for the synthesis of indoles and related heterocycles. A dichlorodioxomolybdenum(VI) complex has been shown to catalyze the reductive cyclization of nitrostyrenes to indoles. researchgate.net This has been applied to the one-pot synthesis of 2-carbonyl indoles from o-nitrobenzaldehydes. researchgate.net More recently, molybdenum-catalyzed cyclization of N-vinylindoles and skatoles has been reported for the synthesis of dihydroindolo[3,2-b]indoles. acs.org Molybdenum catalysts have also been successfully used in the asymmetric allylic alkylation of 3-aryloxindoles. nih.gov

Novel Synthetic Routes and Mechanistic Investigations

Research into the synthesis of this compound and its derivatives is ongoing, with a focus on developing more efficient and versatile methods, as well as understanding the underlying reaction mechanisms. Novel synthetic routes often aim to improve atom economy, reduce step counts, and expand the accessible range of substituted derivatives. For example, a microwave-assisted, palladium(II)-catalyzed cascade reaction of 2-alkynylanilines has been established to access dihydroindeno[1,2-b]indoles, a related class of compounds, with high atom economy. researchgate.net

Mechanistic investigations are crucial for optimizing existing methods and designing new ones. For instance, in the copper(II)-mediated cascade annulation, experimental and theoretical studies can help elucidate the sequence of C-N bond formations and the role of the copper oxidant. acs.org Similarly, understanding the mechanism of palladium-catalyzed C-C and C-N coupling reactions allows for the rational design of ligands and reaction conditions to control selectivity. rsc.org Mechanistic studies have also shed light on gold(I)-catalyzed cascade reactions for the synthesis of other polycyclic indole skeletons, indicating the involvement of indolyl alcohol intermediates or intramolecular hydroamination. nih.gov These investigations pave the way for the discovery of new catalysts and synthetic strategies for the construction of the this compound core. acs.org

Two-Step Strategies Involving Site-Selective Cross-Coupling

An efficient two-step methodology for synthesizing 5,10-dihydroindolo[3,2-b]indoles has been developed, which relies on site-selective palladium-catalyzed cross-coupling reactions. rsc.org This approach commences with N-methyl-2,3-dibromoindole as the starting material. The first step involves a site-selective cross-coupling reaction, followed by a subsequent cyclization through a twofold palladium-catalyzed C-N coupling with amines. rsc.orgnih.gov This method has proven successful in preparing a series of this compound derivatives. rsc.org The resulting products from this synthesis exhibit strong fluorescence, indicating their potential in optical applications. rsc.org

Cascade Cyclization via Gold(I)/Rhodium(II) Relay Catalysis

A sophisticated approach for the synthesis of indolo[3,2-b]indoles involves a cascade cyclization process. This method utilizes a gold(I)/rhodium(II) relay catalysis system to transform 1-(2-alkynylphenyl)-2-diazo-3-phenyl-1H-pyrrole-2,5-diones into the desired indolo[3,2-b]indole derivatives. This elegant cascade reaction proceeds through multiple steps, showcasing the power of relay catalysis in constructing complex heterocyclic systems in a single operation.

Hemetsberger Indole Synthesis as an Alternative Approach

The Hemetsberger indole synthesis presents an alternative and attractive pathway for the preparation of dihydroindoloindole systems. semanticscholar.org This thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester offers a viable route to these complex heterocyclic structures. wikipedia.orgsynarchive.com The reaction is noted for its typically good yields, often exceeding 70%. wikipedia.org However, challenges related to the stability and synthesis of the starting materials have somewhat limited its widespread adoption. wikipedia.org The mechanism of the Hemetsberger synthesis is thought to proceed through a nitrene intermediate, with azirine intermediates having been isolated in some cases. wikipedia.org This method has been successfully employed to synthesize novel dihydroindoloindole systems, such as dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate and dimethyl 1,6-dihydroindolo[5,4-e]indole-2,7-dicarboxylate. semanticscholar.org The versatility of this synthesis has been further expanded through the use of microwave and flow chemistry, allowing for rapid formation of products in high yields. nih.gov

Multi-step Synthesis from Precursors like 3-Nitroaniline (B104315)

A multi-step synthesis approach starting from readily available precursors like 3-nitroaniline can also be employed to construct the this compound framework. This method highlights the importance of strategic precursor selection and sequential reactions to build up the complex polycyclic structure. Indoloindoles, including the this compound scaffold, are recognized as an important class of N-heteroacenes that are air-stable and electron-rich, with tunable properties that make them suitable for applications in photovoltaic materials. researchgate.net

Functionalization Strategies for this compound

The ability to introduce various functional groups onto the this compound (DINI) core is critical for fine-tuning its electronic and physical properties for specific applications.

Electrophilic Aromatic Substitution Reactions on DINI Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for functionalizing aromatic systems. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the aromatic ring towards electrophilic substitution is significantly influenced by the nature of the substituents already present. wikipedia.orglibretexts.org Electron-donating groups activate the ring, increasing the reaction rate, while electron-withdrawing groups deactivate it. libretexts.org

For DINI derivatives, electrophilic aromatic substitution provides a direct method for introducing a variety of functional groups. The regioselectivity of these reactions, determining the position of the incoming electrophile (ortho, meta, or para), is governed by the directing effects of the existing substituents on the DINI core. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for DINI Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net These reactions are characterized by their mild reaction conditions and high tolerance for a wide range of functional groups. nobelprize.org The general catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com

Introduction of Alkyl and Aryl Substituents

The strategic introduction of alkyl and aryl substituents onto the this compound scaffold is a key area of research, enabling the fine-tuning of its electronic and steric properties for various applications. Methodologies primarily focus on N-functionalization of the indole nitrogens and C-H functionalization of the aromatic backbone.

N-Alkylation and N-Arylation

The nitrogen atoms at the 5- and 10-positions of the this compound core are common sites for the introduction of alkyl and aryl groups. These modifications significantly influence the solubility, solid-state packing, and electronic characteristics of the resulting compounds.

One effective method for N-alkylation involves a two-step strategy starting from N-methyl-2,3-dibromoindole. This approach utilizes a site-selective palladium-catalyzed cross-coupling reaction, followed by a twofold palladium-catalyzed C-N coupling with amines to construct the 5-methyl-5,10-dihydroindolo[3,2-b]indole core. rsc.orgnih.gov This method provides a clear pathway to derivatives with a methyl group at one of the nitrogen positions.

General strategies for the N-arylation of indoles are also readily applicable to the this compound system. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming the N-aryl bond. nih.gov These reactions typically involve the coupling of the N-H bond of the indole with an aryl halide in the presence of a suitable catalyst, ligand, and base.

A variety of iron-catalyzed methods have also been developed for the N-alkylation of indoles and indolines using alcohols as the alkylating agents, which can be extended to the synthesis of N-alkylated 5,10-dihydroindolo[3,2-b]indoles. nih.gov Furthermore, enantioselective methods for N-alkylation of indoles have been explored, offering pathways to chiral derivatives. nih.govmdpi.comrsc.org

C-H Functionalization and Synthesis of Substituted Derivatives

Direct functionalization of the carbon skeleton of this compound allows for the introduction of substituents at specific positions on the benzene (B151609) rings. A significant advancement in this area is the synthesis of 2,8-disubstituted derivatives.

A notable synthetic route provides access to 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole. nih.gov This pathway demonstrates the feasibility of introducing both alkyl (hexyl) and aryl (phenyl) groups at the nitrogen and carbon centers, respectively. The bromo-substituents at the 2 and 8 positions serve as versatile handles for further functionalization through cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of aryl and other groups. nih.gov The synthesis of 2,7-dibromo-5,10-dihydroindolo[3,2-b]indole from 3-nitroaniline also provides a key intermediate for accessing C-substituted derivatives. researchgate.net

The following tables summarize key findings in the synthesis of alkyl and aryl substituted this compound derivatives.

Table 1: N-Alkylation of this compound

Starting MaterialReagents and ConditionsProductKey FindingsReference
N-methyl-2,3-dibromoindole1. Aryl boronic acid, Pd catalyst 2. Amine, Pd catalyst5-Methyl-5,10-dihydroindolo[3,2-b]indolesAn efficient two-step strategy based on site-selective Pd-catalyzed cross-coupling and subsequent twofold C-N coupling. rsc.orgnih.gov
IndolineBenzyl alcohol, Knölker catalyst Fe-1 (5 mol %), Me3NO (10 mol %)N-BenzylindoleIron-catalyzed one-pot N-alkylation of indolines followed by oxidation provides a route to N-alkylated indoles. nih.gov
IndoleAlkenols, Pd(OAc)2, (S)-tBu-SIPHOX, K2CO3, p-benzoquinoneN-Alkylated indolesAn enantioselective aza-Wacker type reaction allows for the N-alkylation of indoles with alkenols. nih.gov

Table 2: C-H Functionalization and Synthesis of Substituted 5,10-Dihydroindolo[3,2-b]indoles

Starting MaterialReagents and ConditionsProductKey FindingsReference
Indolo[3,2-b]carbazole (B1211750) precursorNBS, DMF; Hexyl iodide, NaH, DMF; N-Phenyl-1,2-phenylenediamine, p-TsOH, toluene2,8-Dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazoleA multi-step synthesis providing a versatile building block for further functionalization via cross-coupling reactions. nih.gov
3-NitroanilineMulti-step synthesis2,7-Dibromo-5,10-dihydroindolo[3,2-b]indoleProvides a key intermediate for the synthesis of C-substituted indoloindoles. researchgate.net
1H-IndoleAldehydes, I2, CH3CN, reflux6,12-Disubstituted 5,7-dihydroindolo[2,3-b]carbazolesA facile synthesis of C-substituted indolo[2,3-b]carbazoles, an isomer of the target compound. thieme-connect.comscispace.com

Advanced Spectroscopic and Computational Characterization of 5,10 Dihydroindolo 3,2 B Indole Systems

Spectroscopic Techniques for Electronic Structure Elucidation

Spectroscopic techniques are indispensable for probing the electronic structure of complex organic molecules. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can map out electronic transitions, and photophysical pathways, and confirm structural integrity.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to identify the electronic transitions within a molecule. For indole (B1671886) derivatives, the absorption spectra are characterized by two main bands, denoted as ¹Lₐ and ¹Lₑ, which can be influenced by substituents on the indole core. nih.gov The solvent environment also plays a crucial role in the position and intensity of these absorption bands. core.ac.uk

In a study of novel benzophospholo[3,2-b]indole derivatives, the functionalized compounds (4–8) in CH₂Cl₂ exhibited absorption maxima (λₐₑₛ) in the range of 299–307 nm, with a broader absorption at approximately 355 nm. In contrast, the parent phosphole (3) showed more defined absorption peaks at 320, 343, and 357 nm. nih.govbeilstein-journals.org These compounds demonstrated minimal solvent-dependent shifts in their absorption spectra. nih.gov For instance, the ¹Lₐ transition for 5-hydroxyindole (B134679) appears at 275 nm in the excitation spectrum and 273 nm in the absorption spectrum, while the ¹Lₑ origin is observed at 309 nm and 310 nm, respectively. nih.gov

CompoundAbsorption Maxima (λₐₑₛ, nm)Solvent
Benzophospholo[3,2-b]indole Derivatives (4-8)299–307, ~355CH₂Cl₂
Parent Benzophospholo[3,2-b]indole (3)320, 343, 357CH₂Cl₂
5-Hydroxyindole273 (¹Lₐ), 310 (¹Lₑ)Cyclohexane

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides insights into the excited state properties and de-excitation pathways of molecules. The fluorescence characteristics of 5,10-dihydroindolo[3,2-b]indole systems are highly dependent on their chemical structure and environment. For example, a series of novel indole derivatives based on a donor-π-acceptor (D-π-A) design showed varied luminescent properties influenced by both intermolecular interactions and intramolecular structures. mdpi.com

In the case of benzophospholo[3,2-b]indoles, the phosphine (B1218219) oxide derivative (4) displayed strong blue fluorescence with a maximum emission (λₑₘ) at 450 nm and a high quantum yield (Φ = 75%). nih.govbeilstein-journals.org In contrast, the phosphine sulfide (B99878) (5) and selenide (B1212193) (6) derivatives exhibited significantly lower fluorescence intensities (Φ = 1% and 0.3%, respectively). nih.gov The cationic phospholium derivative (7) showed green fluorescence at 465 nm with a strong quantum yield of 67%. nih.govbeilstein-journals.org The photophysical properties of various pyranoindole derivatives have also been extensively studied, with some exhibiting positive solvatochromic effects. mdpi.com

CompoundEmission Maxima (λₑₘ, nm)Quantum Yield (Φ)Fluorescence Color
Benzophospholo[3,2-b]indole Phosphine Oxide (4)45075%Blue
Benzophospholo[3,2-b]indole Phosphine Sulfide (5)-1%-
Benzophospholo[3,2-b]indole Phosphine Selenide (6)-0.3%-
Cationic Benzophospholo[3,2-b]indole Phospholium (7)46567%Green

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds. mdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space interactions. core.ac.uk For indole-based systems, ¹H and ¹³C NMR are routinely used to confirm the molecular framework. researchgate.net

In a study of a racemic compound with pseudoresonance structures, detailed ¹H and ¹³C NMR analyses were crucial in distinguishing between different isomers and atropisomers. nih.gov For instance, the presence of four carbonyl carbons in the ¹³C NMR spectrum of one compound confirmed the existence of two atropisomers. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC are instrumental in assigning complex spectra and establishing the connectivity between protons and carbons, which is essential for confirming the intricate structures of new aromatic heterocycles. core.ac.ukresearchgate.net The chemical shifts and coupling constants obtained from NMR spectra serve as a definitive fingerprint for the synthesized compounds. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to understand and predict the electronic and optical properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Optoelectronic Property Analysis

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and properties of organic molecules. It is widely used to predict various parameters, including geometric structures, electronic properties, and optoelectronic characteristics of π-conjugated systems. researchgate.netresearchgate.net DFT calculations have been successfully applied to a range of indole and imidazole (B134444) derivatives to determine their heats of formation and relative stabilities.

For instance, DFT studies on novel low-band-gap copolymer oligomers with a donor-acceptor architecture have been used to predict their photophysical properties. researchgate.net In the context of 1,4-dihydropyrrolo[3,2-b]pyrroles, time-dependent DFT (TDDFT) calculations have been employed to corroborate trends observed in the absorbance spectra of both neutral and oxidized forms of the molecules. acs.org Geometry optimization of indole and its aza-analogs using DFT, specifically with the B3LYP functional and 6-31G(d) basis set, has shown good agreement with experimental rotational constants, validating its use for predicting the structures of related compounds. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior and reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the optoelectronic properties of a material. rsc.orgyoutube.com

The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.com By analyzing the energies and spatial distributions of these orbitals, researchers can predict a molecule's reactivity, electronic transitions, and charge transfer characteristics. rsc.orgresearchgate.net For example, in a study of π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles, the HOMO and LUMO energy levels were determined from electrochemical and spectroscopic data, providing insights into the influence of different substituents on the electronic properties of the chromophores. acs.org The introduction of electron-donating or electron-withdrawing groups can effectively tune the HOMO-LUMO gap, thereby altering the absorption and emission wavelengths of the molecule. rsc.org

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
π-extended DHPPs-5.12 to -4.72-2.91 to -2.712.01 to 2.21
Note: HOMO and LUMO values for π-extended Dihydropyrrolo[3,2-b]pyrroles (DHPPs) were calculated from experimental data. acs.org

Reorganization Energies and Charge Transfer Characteristics

The efficiency of charge transfer in organic materials is intrinsically linked to the reorganization energy, which describes the energy required for a molecule's geometry to relax after a change in its charge state. Lower reorganization energies facilitate faster and more efficient charge transport. In the context of this compound systems, this property is critical for their function as hole-transporting materials.

Research into DINI-based donor-acceptor (D-A) copolymers has demonstrated that the charge transfer characteristics can be systematically tuned. acs.org By pairing the electron-donating DINI unit with various electron-accepting moieties, such as diketopyrrolopyrrole and thienopyrroledione, researchers can modulate the material's electronic properties. acs.org Computational studies have shown a strong correlation between theoretical predictions and experimental measurements of HOMO/LUMO energy levels, absorption spectra, and band gaps. acs.org This tunability allows for the optimization of materials for specific applications, such as organic photovoltaics, by aligning energy levels to enhance charge separation and transport. acs.org

Key findings from studies on DINI-based copolymers include:

The electronic band gap can be tailored over a range of 0.4 eV by selecting different acceptor units, which improves the overlap with the solar spectrum. acs.org

Energy levels can be fine-tuned by approximately 0.2 eV by modifying the alkyl substituents on the DINI core. acs.org

Fluorinated indolo[3,2-b]indole derivatives designed for perovskite solar cells exhibit tight molecular packing due to strong π–π interactions, leading to high hole mobility, a characteristic associated with efficient charge transfer. rsc.org

Table 1: Tunability of Electronic Properties in DINI-Based Copolymers acs.org
PropertyTuning RangeMethod of ModificationSignificance
Energy Band Gap> 0.4 eVVarying the electron-accepting unitOptimizes absorption of the solar spectrum
Energy Levels (HOMO/LUMO)~ 0.2 eVChanging pendant alkyl substituents on the DINI coreFine-tunes electronic characteristics for device matching

Transition Density Matrix (TDM) Analysis

Transition Density Matrix (TDM) analysis is a powerful computational tool used to visualize and quantify the nature of electronic excitations in molecules. It provides a detailed picture of the charge redistribution that occurs when a molecule absorbs light, allowing for a clear distinction between different types of excited states. Specifically, TDM analysis can differentiate between:

Local Excitations (LE): Where the electron and hole are largely confined to the same molecular fragment (Frenkel excitons).

Charge-Transfer (CT) Excitations: Where the electron is promoted from a donor fragment to an acceptor fragment.

The method involves partitioning the molecule into relevant fragments and then calculating the distribution of the electron and hole density over these fragments for a given electronic transition. semanticscholar.org While specific TDM analyses focused solely on this compound were not prominently featured in the surveyed literature, the methodology is highly applicable to the D-A copolymers in which it is used. For a hypothetical D-A system based on DINI, TDM analysis would reveal the percentage of charge transfer character in its low-energy transitions, which is crucial for understanding its photophysical properties and performance in optoelectronic devices. semanticscholar.orgmdpi.com

Table 2: Conceptual Output of TDM Analysis for a Donor-Acceptor System
Excited StateExcitation TypeDescription
S1Charge-Transfer (CT)Electron density moves from the DINI (Donor) fragment to the Acceptor fragment.
S2Local Excitation (LE)Electron and hole are both localized on the DINI fragment.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor). nih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents. While indole-based scaffolds are of great interest in medicinal chemistry, specific molecular docking studies centered on the this compound framework are not widely reported in the examined literature. nih.govresearchgate.net

However, studies on other indole derivatives provide insight into the potential biological interactions that could be explored for the DINI scaffold. These studies often target key enzymes in bacteria and fungi to develop new antimicrobial agents. nih.govmdpi.com For example, various indole-based compounds have been docked against targets like DNA gyrase B, an essential bacterial enzyme, and lanosterol (B1674476) 14α-demethylase, which is crucial for fungal cell membrane synthesis. nih.govnih.gov The results from these studies, typically reported as binding energies (in kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger interactions. nih.gov

Table 3: Examples of Molecular Docking Studies on Various Indole Derivatives (Not this compound)
Indole Derivative TypeProtein TargetTarget Organism/FunctionReported FindingReference
Indole-Thiophene HybridDNA Gyrase BBacterial DNA replication (S. aureus)Good binding energy and favorable interactions observed. nih.gov
Indole-Thiazolidinone HybridE. coli MurBBacterial cell wall synthesisIdentified as a probable mechanism of action based on binding energy. mdpi.com
gem-dithiol and 1,2-dithiole-3-thione derivativesLanosterol 14α-demethylaseFungal cell membrane synthesisBinding energy of -8.5 kcal/mol was observed for a lead compound. nih.gov

Computational Studies on Intramolecular Charge-Transfer

Intramolecular charge-transfer (ICT) is a fundamental process in many functional organic molecules where, upon photoexcitation, an electron moves from an electron-rich donor part of the molecule to an electron-poor acceptor part. researchgate.net This process is central to the operation of materials used in organic solar cells, light-emitting diodes, and sensors.

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for studying ICT in DINI-based systems. nih.gov As established in research, this compound serves as an effective electron donor. acs.org When covalently linked to an electron acceptor, the resulting D-A molecule can exhibit strong ICT characteristics. Computational models are employed to calculate key parameters that govern the ICT process, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Typically, the HOMO is localized on the DINI (donor) unit, while the LUMO is localized on the acceptor unit. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical factor that influences the molecule's absorption and emission properties. acs.org

Studies on DINI-based copolymers have successfully used computational methods to:

Confirm the role of DINI as the primary electron-donating unit. acs.org

Predict how different acceptor units will alter the electronic structure and optical properties. acs.org

Establish a direct correlation between theoretical calculations and experimentally observed phenomena, guiding the rational design of new materials with optimized ICT properties for applications like organic photovoltaics. acs.org

Table 4: Role of Computational Studies in DINI-Based ICT Systems
Computational MethodCalculated ParameterPhysical SignificanceReference
DFTHOMO/LUMO Energy LevelsDetermines donor/acceptor strength and potential for charge transfer. acs.org
DFTHOMO-LUMO GapCorrelates with the optical absorption energy and electronic band gap. acs.org
DFTMolecular Orbital LocalizationVisualizes the spatial distribution of frontier orbitals to confirm the D-A nature. acs.orgnih.gov

Reactivity and Reaction Mechanisms of 5,10 Dihydroindolo 3,2 B Indole Derivatives

Mechanistic Pathways of DINI Formation

The construction of the 5,10-dihydroindolo[3,2-b]indole skeleton can be achieved through various synthetic strategies, each with its own mechanistic nuances. Key pathways involve the formation of multiple carbon-nitrogen bonds, often in a cascade or sequential manner.

While various ionic and pericyclic reactions dominate the synthesis of many heterocyclic compounds, the formation of this compound derivatives does not typically proceed through prominent radical-based mechanisms. Instead, the prevalent pathways involve polar reactions, such as nucleophilic additions and electrophilic substitutions, often orchestrated by transition metal catalysts. These catalysts facilitate the formation of key intermediates that lead to the desired indoloindole structure.

Catalysts play a pivotal role in the efficient synthesis of this compound derivatives. Both palladium and copper catalysts have proven to be particularly effective in promoting the necessary bond formations.

Palladium-catalyzed reactions are a cornerstone in the synthesis of this heterocyclic system. One efficient two-step strategy involves a site-selective palladium-catalyzed cross-coupling reaction, followed by a twofold palladium-catalyzed C-N coupling for cyclization. rsc.orgnih.gov This method allows for the successful preparation of a series of 5,10-dihydroindolo[3,2-b]indoles. rsc.orgnih.gov

Copper(II) acetate (B1210297) (Cu(OAc)₂) has been utilized as a mediator in a novel cascade annulation of diarylalkyne sulfonamides to form 5,10-dihydroindolo[3,2-b]indoles. thieme-connect.comacs.org This process is noteworthy for its efficiency, proceeding through a dual C-N bond formation in a single operation. thieme-connect.comacs.org The reaction demonstrates good functional group tolerance and can be performed on a gram scale with good yields. thieme-connect.com

The table below summarizes the key catalysts and their roles in the formation of this compound.

CatalystReaction TypeRole of CatalystReference
Palladium (Pd)Cross-coupling and CyclizationFacilitates site-selective C-C and twofold C-N bond formation. rsc.orgnih.gov
Copper(II) acetate (Cu(OAc)₂)Cascade AnnulationMediates the cascade reaction of diarylalkyne sulfonamides to form the indoloindole core through dual C-N bond formation. thieme-connect.comacs.org

The formation of the this compound ring system heavily relies on intramolecular reactions. While classical electrophilic aromatic substitution can be a pathway for indole (B1671886) synthesis in general, the construction of the fused indoloindole structure often involves more complex, metal-catalyzed intramolecular processes. luc.edu

For instance, the palladium-catalyzed synthesis from N-methyl-2,3-dibromoindole and amines proceeds via an initial intermolecular C-C coupling followed by a twofold intramolecular C-N coupling (cyclization). rsc.orgnih.gov This sequence highlights the importance of intramolecular bond formation in the final ring-closing steps.

Applications of 5,10 Dihydroindolo 3,2 B Indole in Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic properties of 5,10-dihydroindolo[3,2-b]indole and its derivatives have been harnessed in the development of various organic electronic and optoelectronic devices. Its ability to be chemically modified allows for the fine-tuning of its electronic energy levels and charge-transporting characteristics, making it a versatile component in organic solar cells, perovskite solar cells, organic light-emitting diodes, and organic field-effect transistors.

Donor Materials for Small Molecule Organic Solar Cells

In the field of organic photovoltaics (OPVs), this compound has been utilized as an electron-donating core for small molecule donor materials. Its planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. By incorporating this moiety into donor-acceptor architectures, researchers have developed materials for bulk heterojunction solar cells. For instance, a series of donor-acceptor π-conjugated copolymers using this compound (DINI) as the electron-donating unit has been synthesized and studied. These polymers, when blended with fullerene acceptors, have shown potential in OPV devices, with initial, non-optimized power conversion efficiencies reaching as high as 3%. acs.org The tunability of the band gap and energy levels through the choice of acceptor units and alkyl substituents on the DINI core allows for better absorption of the solar spectrum. acs.org

Device Configuration Acceptor Material Power Conversion Efficiency (PCE)
Bulk HeterojunctionDiketopyrrolopyrrole & Thienopyrroledione derivativesup to 3%

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The development of efficient and stable hole-transporting materials (HTMs) is critical for the advancement of perovskite solar cells (PSCs). Derivatives of this compound have emerged as a promising class of HTMs. The introduction of fluorine atoms into the indolo[3,2-b]indole (IDID) backbone leads to a tighter molecular packing due to strong π-π interactions. rsc.orgresearchgate.net This results in significantly higher hole mobility compared to the commonly used HTM, spiro-OMeTAD. rsc.orgresearchgate.net Consequently, PSCs fabricated with a fluorinated IDID derivative (IDIDF) have demonstrated superior photovoltaic performance, achieving an optimal efficiency of 19%. rsc.orgresearchgate.net Further molecular engineering, resulting in the derivative IDIDF2, has pushed the power conversion efficiency of PSCs to over 24%. researchgate.net

HTM Derivative Key Feature Hole Mobility Device Power Conversion Efficiency (PCE)
IDIDFFluorinated backboneHigher than spiro-OMeTAD19%
IDIDF2Optimized alkyl positionSuperior to IDIDF> 24%

Emitter Materials and Donor Moieties in Organic Light-Emitting Diodes (OLEDs)

The rigid and electron-donating nature of the this compound core makes it an excellent building block for emitter materials in organic light-emitting diodes (OLEDs), particularly for achieving high-purity and high-efficiency emission. By incorporating this unit into multi-resonance (MR) emitter structures, researchers have developed novel pure-green emitters. For example, by replacing carbazole (B46965) subunits in a known bluish-green emitter with 5-phenyl-5,10-dihydroindolo[3,2-b]indole (B11715921) (IDID) and its tert-butyl derivative, a significant red-shift in emission to the pure-green region was achieved. nih.gov These emitters, IDIDBN and tBuIDIDBN, exhibit narrow emission spectra and high external quantum efficiencies. nih.gov

Emitter Derivative Photoluminescence Peak CIE Coordinates (x, y) Maximum External Quantum Efficiency (EQE)
IDIDBN529 nm(0.25, 0.71)16.3%
tBuIDIDBN532 nm(0.28, 0.70)18.3%

Organic Field-Effect Transistors (OFETs) and Semiconductor Properties

The ordered molecular packing and efficient charge transport properties of indolo[3,2-b]indole derivatives make them suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). While research on the parent this compound is part of a broader exploration, studies on the closely related and structurally similar indolo[3,2-b]carbazole (B1211750) have demonstrated the potential of this class of materials. Functionalization with long alkyl chains promotes self-organization into highly crystalline layered structures, which is beneficial for charge transport. acs.org OFETs based on such materials have shown excellent p-type semiconductor performance with high charge carrier mobilities and on/off current ratios. acs.orgresearchgate.net For instance, 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole exhibited a mobility of up to 0.12 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁷. acs.org Another derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, achieved a hole mobility of 0.22 cm² V⁻¹ s⁻¹ and an on/off ratio of approximately 10⁵. researchgate.net Furthermore, derivatives of diindolo[3,2-b:2′,3′-h]carbazole have been synthesized and integrated into OTFTs, showing mobility values in the range of 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ with remarkable air stability. ub.edu

Compound Family Derivative Example Hole Mobility (μ) On/Off Ratio
Indolo[3,2-b]carbazole5,11-bis(4-octylphenyl)indolo[3,2-b]carbazoleup to 0.12 cm² V⁻¹ s⁻¹10⁷
Indolo[3,2-b]carbazole3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22 cm² V⁻¹ s⁻¹~10⁵
Diindolo[3,2-b:2′,3′-h]carbazoleAlkyl-substituted derivatives10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹Not specified

Polymeric Materials and Conjugated Copolymers

The this compound unit can be incorporated into polymer backbones to create conjugated copolymers with tailored optoelectronic properties. These polymers are of interest for applications in organic electronics, leveraging the desirable electronic characteristics of the indoloindole monomer.

Synthesis of High-Spin Organic and OLED Polymers

The synthesis of donor-acceptor π-conjugated copolymers incorporating this compound (DINI) as the electron-donating unit has been successfully demonstrated. acs.org These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the DINI monomer with various electron-accepting comonomers. rsc.orguniss.it For example, a series of 5,10-dihydroindolo[3,2-b]indoles have been prepared through a two-step process involving a site-selective Pd-catalyzed cross-coupling reaction followed by a twofold Pd-catalyzed C-N coupling cyclization. rsc.org While the synthesis of conjugated polymers for OLED applications is an active area of research, specific reports on the synthesis of "high-spin" organic polymers derived from this compound are less common in the reviewed literature. However, the fundamental synthetic methodologies developed for creating conjugated polymers from this building block provide a foundation for future exploration into high-spin systems, which are of interest for applications in spintronics and quantum computing. The general approach involves designing polymer structures that could enforce parallel spin alignment through their electronic and geometric configurations.

Design and Synthesis of Donor-Acceptor π-Conjugated Copolymers

The construction of donor-acceptor (D-A) π-conjugated copolymers is a powerful strategy for developing high-performance organic electronic materials. In this framework, the this compound moiety serves as a potent electron-donating unit. acs.org These copolymers are synthesized by alternating the electron-rich DINI unit with various electron-accepting (acceptor) units along the polymer backbone. This architectural design facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, which is crucial for tuning the material's electronic and optical properties. nih.gov

The synthesis of these copolymers is often achieved through modern cross-coupling reactions, such as Stille or Suzuki polymerization. nih.govrsc.org For instance, a series of D-A copolymers have been successfully synthesized by reacting a distannylated or diborylated this compound monomer with a dibrominated acceptor monomer in the presence of a palladium catalyst. acs.orgnih.gov The choice of the acceptor unit, such as diketopyrrolopyrrole (DPP) or thienopyrroledione (TPD), allows for significant control over the resulting copolymer's properties. acs.org By strategically selecting different acceptor units, the band gaps of the conjugated copolymers can be tailored over a range of 0.4 eV, enabling better overlap with the solar spectrum for applications like organic photovoltaics. acs.org

The general synthetic approach involves the following steps:

Monomer Synthesis: Functionalization of the this compound core and the chosen acceptor unit with appropriate reactive groups (e.g., bromine, tin, or boronic esters) for polymerization.

Polymerization: A palladium-catalyzed cross-coupling reaction, such as Stille coupling (using organotin reagents) or Suzuki coupling (using organoboron reagents), to link the donor and acceptor monomers into a long polymer chain. nih.govmdpi.com

Purification: Removal of catalytic residues and low molecular weight oligomers to obtain a high-purity polymer suitable for device fabrication.

This synthetic versatility allows for the creation of a wide library of copolymers with systematically varied chemical structures and, consequently, a broad spectrum of optoelectronic properties.

Impact of Pendant Alkyl Substituents on Optoelectronic Properties of Copolymers

The properties of this compound-based copolymers are not only dictated by the donor and acceptor units but are also significantly influenced by the pendant alkyl substituents attached to the DINI core. acs.org These alkyl chains, while not directly participating in the π-conjugation of the polymer backbone, play a crucial role in modulating the material's processability and solid-state morphology, which in turn affects its optoelectronic performance.

A key function of these alkyl groups is to enhance the solubility of the copolymers in common organic solvents. nih.gov This is a critical factor for solution-based processing techniques, which are essential for fabricating large-area and low-cost organic electronic devices. The length and branching of the alkyl chains can be adjusted to fine-tune solubility.

Furthermore, the size and shape of the pendant alkyl substituents have a demonstrable impact on the optical and electronic properties of the copolymers. acs.org Studies have shown that varying the alkyl substituents can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) by approximately 0.2 eV. acs.org This tuning of energy levels directly influences the copolymer's absorption spectrum and its band gap. For example, different alkyl chains can alter the intermolecular packing and π-π stacking of the polymer chains in the solid state, thereby affecting the charge transport characteristics of the material. Proper functionalization can lead to highly crystalline layered structures, which are beneficial for applications in organic thin-film transistors. acs.org

Copolymer Alkyl Substituent on DINI Acceptor Unit HOMO (eV) LUMO (eV) Optical Band Gap (eV)
P12-octyldodecylDiketopyrrolopyrrole-5.30-3.501.80
P22-hexyldecylDiketopyrrolopyrrole-5.28-3.481.80
P32-decyltetradecylThienopyrroledione-5.45-3.452.00

This table presents hypothetical data based on reported trends for illustrative purposes.

Electrochromic Materials

Electrochromic materials are a class of smart materials that can reversibly change their optical properties, such as color and transparency, upon the application of an external voltage. nih.gov this compound has emerged as a promising component in the design of high-performance organic electrochromic materials, particularly in the form of D-A copolymers.

Design and Characterization of D-A Type Electrochromic Copolymers

Characterization of these copolymers involves a suite of techniques to evaluate their electrochemical and optical switching behavior. Cyclic voltammetry is used to determine the redox potentials and stability of the polymer films. nih.gov Spectroelectrochemistry, which combines UV-Vis-NIR spectroscopy with electrochemical measurements, allows for the in-situ monitoring of changes in the absorption spectrum as the polymer is switched between its neutral and oxidized states. nih.govmdpi.com This provides crucial information about the color changes and the optical contrast of the material.

For example, copolymers of this compound with isoindigo and thiophene (B33073) units have been synthesized and characterized. nih.govmdpi.com These materials exhibit distinct color changes, for instance, from cyan in the neutral state to gray in the oxidized state. nih.govmdpi.com

Tunability of Optical and Electrical Properties for Electrochromism

A key advantage of using this compound-based D-A copolymers for electrochromism is the high degree of tunability of their optical and electrical properties. nih.govmdpi.com By carefully selecting the acceptor unit and the side chains, it is possible to engineer materials with specific colors, high optical contrast, fast switching speeds, and good cycling stability.

The energy levels of the HOMO and LUMO can be precisely controlled by the choice of donor and acceptor moieties. This, in turn, dictates the color of the polymer in its neutral state and the colors it can access upon oxidation and reduction. The D-A architecture often leads to low band gaps, which is advantageous for achieving broad absorption in the visible and near-infrared regions, enabling multi-color or black-to-transmissive switching.

The performance of these electrochromic materials is quantified by several key parameters:

Optical Contrast (ΔT): The percentage difference in transmittance between the colored and bleached states.

Switching Time: The time required for the material to switch between its colored and bleached states.

Coloration Efficiency (CE): A measure of the change in optical density per unit of charge injected or ejected.

Copolymers based on indolo[3,2-b]carbazole, a structurally related and more extended analogue of DINI, have demonstrated excellent electrochromic performance. For instance, a copolymer denoted as PITID-2, which incorporates indolo[3,2-b]carbazole, isoindigo, and thiophene units, exhibited a low band gap of 1.58 eV. nih.govmdpi.com This material showed a color change from cyan to gray, with fast switching times and high coloration efficiency. nih.govmdpi.com Specifically, it achieved coloration efficiencies of 171.52 and 153.08 cm²/C at wavelengths of 675 nm and 1600 nm, respectively, with stable optical contrast. nih.govmdpi.com

Property Value for PITID-2 Reference
Optical Band Gap1.58 eV nih.govmdpi.com
Color ChangeCyan to Gray nih.govmdpi.com
Response Time (bleaching/coloring)2.04 s / 0.33 s & 1.35 s / 1.50 s nih.govmdpi.com
Coloration Efficiency (at 675 nm)171.52 cm²/C nih.govmdpi.com
Coloration Efficiency (at 1600 nm)153.08 cm²/C nih.govmdpi.com
Optical Contrast (at 675 nm)18% nih.govmdpi.com
Optical Contrast (at 1600 nm)58% nih.govmdpi.com

This high level of tunability and performance underscores the potential of this compound and its derivatives in the development of advanced electrochromic devices for applications such as smart windows, displays, and electronic paper.

Medicinal Chemistry and Biological Activity of 5,10 Dihydroindolo 3,2 B Indole Analogues

Structure-Activity Relationship (SAR) Studies of DINI Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to the DINI scaffold, these studies have revealed key structural features that govern their potency and selectivity.

The biological activity of DINI analogues is highly dependent on the nature and position of substituents on the tetracyclic core. Studies on related structures like indolo[3,2-b]quinolines and dihydroindeno[1,2-b]indoles provide significant insights into these relationships.

For the related indolo[3,2-b]quinoline series, which can be considered a dehydrogenated form of a DINI derivative, substitution at the nitrogen and carbon atoms is critical. A methyl group at the N-5 position is often essential for significant biological activity, as the unsubstituted quindoline (B1213401) core shows little to no activity in many assays. nih.gov For instance, cryptolepine (B1217406) (5-methyl-10H-indolo[3,2-b]quinoline) is significantly more active against various parasites than its N-5 unsubstituted counterpart, quindoline. nih.gov Further modifications have shown that halogenation can dramatically enhance potency. The introduction of bromine atoms, particularly 2,7-dibromocryptolepine, was found to be tenfold more active than cryptolepine against certain strains of P. falciparum. nih.gov However, adding alkyl groups at the C-11 position while keeping the N-5 methyl group tends to reduce antiplasmodial activity. nih.gov

In studies of 5,10-dihydroindeno[1,2-b]indoles, a structural isomer of DINI, various substituents on the indene (B144670) portion of the molecule were shown to influence activity. The introduction of methoxy, hydroxyl, and halogen (F, Cl, Br) groups resulted in compounds with effective antioxidant properties and inhibitory activity against carbonic anhydrase isoforms in the low micromolar range. nih.govnih.gov

Scaffold/DerivativePosition of SubstitutionSubstituent TypeEffect on Biological PotencySource(s)
Indolo[3,2-b]quinolineN-5MethylEssential for antiparasitic activity nih.gov
Indolo[3,2-b]quinolineC-2, C-7Bromo (Dibromination)10-fold increase in antiplasmodial activity over cryptolepine nih.gov
Indolo[3,2-b]quinolineC-11Alkyl groupsReduced activity against P. falciparum nih.gov
5,10-Dihydroindeno[1,2-b]indole (B1207775)Indene moietyMethoxy, Hydroxyl, HalogenResulted in low micromolar inhibition of carbonic anhydrase nih.govnih.gov
General Indole (B1671886) DerivativesN-1MethylCan significantly enhance cytotoxic activity (up to 60-fold) nih.gov

Molecular docking studies on indole-based tubulin inhibitors have shown that specific moieties are key for binding. For example, a trimethoxyphenyl (TMP) group, often attached to indole analogues, can form hydrogen bonds with cysteine residues (specifically CYSβ241) in the colchicine (B1669291) binding site of tubulin. nih.gov The indole nucleus itself typically engages in hydrophobic interactions with surrounding leucine, asparagine, and methionine residues. nih.gov

In the context of carbonic anhydrase (CA) inhibition by 5,10-dihydroindeno[1,2-b]indole derivatives, in silico docking studies suggest that the compounds bind within the enzyme's active site. nih.gov The indole nitrogen is capable of forming crucial hydrogen bonds with the target enzyme, a common feature for many indole-based inhibitors. nih.govresearchgate.net The orientation within the active site and the resulting inhibitory properties are further influenced by the substituents on the molecular framework. nih.gov

Therapeutic Applications and Biological Targets

Analogues of 5,10-dihydroindolo[3,2-b]indole have been investigated for several therapeutic applications, most notably as anticancer agents. Their mechanism of action often involves targeting fundamental cellular processes like cell division and pH regulation.

A vast number of indole-based compounds exhibit potent antiproliferative activity against a wide range of human cancer cell lines. nih.govresearchgate.netnih.gov The planar structure of compounds like indolo[2,3-b]quinolines allows them to act as DNA intercalating agents and inhibit topoisomerase II, an enzyme critical for DNA replication, leading to cytotoxic effects. radioloncol.com

For example, the β-carboline alkaloid Flavopereirine, which shares structural similarities with the DINI framework, demonstrates significant cytotoxicity against various colorectal cancer cell lines, including HCT116 and HT29, with IC₅₀ values of 8.15 µM and 9.58 µM, respectively. nih.gov Another related alkaloid, Dehydrocrenatidine, shows potent growth-inhibitory effects against hepatocellular carcinoma cell lines HepG2 and Hep3B, with IC₅₀ values of 3.5 µM and 5.87 µM, respectively. nih.gov

Several classes of indole derivatives are potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov By interfering with microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells. nih.gov

Many of these indole-based compounds function by binding to the colchicine site on β-tubulin, which prevents its polymerization into microtubules. nih.gov SAR studies of combretastatin (B1194345) A-4 (CA-4) analogues, where the B-ring is replaced by an indole scaffold, have produced highly potent tubulin inhibitors. nih.gov One such derivative with a sulfur linkage showed tubulin polymerization inhibitory activity with an IC₅₀ value of 0.58 µM and inhibited the growth of MCF-7 breast cancer cells with an IC₅₀ value of 4.5 nM. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation, and their inhibition is a therapeutic strategy for various diseases, including cancer. nih.govmdpi.com The structural isomer 5,10-dihydroindeno[1,2-b]indole has been identified as a scaffold for CA inhibitors. Derivatives incorporating methoxy, hydroxyl, and halogen substituents have shown inhibitory activity against several human CA isoforms. nih.gov

Specifically, these compounds inhibit the cytosolic isoforms hCA I and hCA II with inhibition constants (Kᵢ) in the micromolar range. nih.govebi.ac.uk The most potent inhibition was observed against hCA II, with Kᵢ values ranging from 0.34 to 2.52 µM. nih.govebi.ac.uk Inhibition of the tumor-associated isoform hCA IX is a particularly attractive feature for anticancer drug design. While direct data for DINI derivatives is limited, other indole-based sulfonamides have shown potent inhibition of hCA IX and hCA XII, with some compounds exhibiting Kᵢ values in the low nanomolar range (e.g., 1.4 nM against hCA IX). nih.gov

Therapeutic ApplicationBiological TargetDerivative Class / CompoundKey FindingsSource(s)
Cytotoxic AgentTopoisomerase II, DNAIndolo[2,3-b]quinolinesAct as DNA intercalators and inhibit topoisomerase II. radioloncol.com
Cytotoxic AgentGeneral AntiproliferationFlavopereirine (β-carboline alkaloid)IC₅₀ = 8.15 µM against HCT116 colorectal cancer cells. nih.gov
Cytotoxic AgentGeneral AntiproliferationDehydrocrenatidine (β-carboline alkaloid)IC₅₀ = 3.5 µM against HepG2 liver cancer cells. nih.gov
Antitubulin AgentTubulin (Colchicine Site)CA-4 Indole AnaloguesInhibit tubulin polymerization (IC₅₀ = 0.58 µM); potent against MCF-7 cells (IC₅₀ = 4.5 nM). nih.gov
Carbonic Anhydrase InhibitorhCA I, hCA II, hCA IV5,10-Dihydroindeno[1,2-b]indole derivativesInhibit hCA II with Kᵢ values in the range of 0.34-2.52 µM. nih.govebi.ac.uk
Carbonic Anhydrase InhibitorhCA IX, hCA XIIIndole-5-sulfonamidesPotent inhibition of tumor-associated CAs (Kᵢ values down to 1.4 nM for hCA IX). nih.gov

AhR Activity and Ligand Development

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in numerous physiological processes, making it a significant target for therapeutic development. nih.gov The effect of AhR ligands is not simply determined by whether they act as an agonist or antagonist; the persistence of the signaling is a critical factor. nih.gov In the canonical signaling pathway, ligand binding in the cytoplasm triggers the AhR complex to move into the nucleus. nih.gov There, it dimerizes with the AhR nuclear translocator (ARNT) protein and binds to specific DNA sequences, initiating the transcription of target genes. nih.gov

Derivatives of the this compound scaffold have been identified as potent AhR ligands. One such derivative, 5,11-dihydroindolo[3,2-b]carbazole-6-carboxaldehyde (FICZ), has been studied as an AhR agonist. nih.gov Research on murine splenic B cells demonstrated that exposure to FICZ (0.2 µM) significantly suppressed immunoglobulin A (IgA) class switch recombination. nih.gov This suggests that the activation of AhR by ligands like FICZ is a common mechanism for suppressing this immune response in activated B cells. nih.gov

Studies on other halogenated indole derivatives have further highlighted their role as AhR ligands. nih.gov Four specific halogenated indoles isolated from the red alga Rhodophyllis membranacea were shown to act as AhR agonists, inducing CYP1A1 activity in human HepG2 liver cancer cells. nih.gov These compounds acted as persistent agonists, with peak activity observed after 72 hours. nih.gov Interestingly, the response to these indole-based ligands varied considerably across species, with human, mouse, and rat cell lines showing different sensitivities. nih.gov This highlights the importance of considering species-specific differences in AhR ligand research. nih.gov

Potential in Antitumor and Antimicrobial Research (referencing general indolocarbazole activity)

The indolo[3,2-b]quinoline scaffold, a close structural relative of this compound, has shown notable potential in antitumor research. nih.gov The natural alkaloid neocryptolepine (B1663133), or 5-methyl-indolo[3,2-b]quinoline, exhibits anticancer activity. nih.gov Synthetic analogs of neocryptolepine have demonstrated stronger cytotoxic effects against Ehrlich ascites carcinoma (EAC) cells than reference drugs in preclinical studies. nih.govresearchgate.net In animal models, these compounds significantly reduced tumor volume. nih.govresearchgate.net The proposed mechanism for this anticancer activity involves DNA binding and the inhibition of topoisomerase II. nih.gov

The broader class of indole alkaloids is a significant source of compounds with potential anticancer activity. nih.gov Many indole alkaloids exert their effects through various antiproliferative mechanisms, and some, such as vinblastine (B1199706) and vincristine, are already established clinical cancer treatments. nih.gov This underscores the importance of the indole nucleus in the discovery of novel anticancer agents. nih.gov The antitumor potential of indole derivatives is linked to their ability to act as free radical scavengers and antioxidants. ajchem-b.com

In addition to antitumor properties, indole compounds possess antibacterial capabilities against both gram-positive and gram-negative bacteria. ajchem-b.comajchem-b.com A novel synthetic indole derivative, 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole, demonstrated a broad range of antimicrobial activity. researchgate.net Fluorinated indole derivatives have also been investigated for their antimicrobial and anticancer properties, with some showing promising safety profiles due to reduced cytotoxicity in non-cancerous cell lines. semanticscholar.org The diverse biological activities of the wider indolocarbazole family suggest that the this compound core structure is a promising scaffold for the development of new antitumor and antimicrobial agents.

Pharmacological Potential of Related Indole Derivatives and Scaffolds

Indole Alkaloids and their Diverse Biological Activities

Indole alkaloids, which are abundant in nature, are a major class of pharmacologically active compounds. nih.govajchem-b.com The indole nucleus is a fundamental component in many modern drugs and is recognized for its role in a wide array of biological processes. ajchem-b.commdpi.com These compounds are found in various natural sources, including plants, marine organisms, and fungi. ajchem-b.com

The pharmacological potential of indole alkaloids is exceptionally broad. mdpi.com They have been shown to possess anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, and antioxidant properties. ajchem-b.commdpi.com Furthermore, research has pointed to their potential in treating conditions like hyperglycemia, pain, and fever. ajchem-b.com Specific applications have included addressing bacterial infections and use against human breast cancer cells. ajchem-b.comajchem-b.com Thousands of compounds containing the indole nucleus have been isolated from plant sources, with many undergoing preclinical and clinical evaluation for therapeutic use. mdpi.com Indole alkaloids have also been investigated for their efficacy against respiratory diseases such as asthma, tuberculosis, and pulmonary fibrosis. unhas.ac.id

Indolocarbazole Derivatives as Checkpoint Kinase Inhibitors

A significant area of cancer research focuses on overcoming drug resistance by targeting cell cycle checkpoints. nih.gov Many cancer therapies work by inducing DNA damage to kill tumor cells; however, some tumor cells can use the G2 checkpoint to arrest the cell cycle and repair the damage, leading to resistance. nih.gov Abrogating this checkpoint can enhance the cell-killing effects of DNA-damaging agents. nih.gov

Indolocarbazole derivatives have emerged as potent inhibitors of the checkpoint kinases Chk1 and Chk2, which are crucial for G2 arrest in response to DNA damage. nih.govnih.gov The indolocarbazole inhibitor SB-218078 was identified as a potent and selective inhibitor of Chk1. nih.gov In the presence of this inhibitor, cancer cells exposed to DNA damage did not arrest in the G2 phase but proceeded into mitosis, which enhanced the cytotoxicity of topoisomerase I inhibitors. nih.gov

Another indolocarbazole, 7-hydroxystaurosporine (B1683986) (UCN-01), was found to overcome S and G2 phase arrest and increase the cytotoxicity of the DNA-damaging agent cisplatin (B142131), particularly in cells with a defective p53 tumor suppressor protein. nih.gov A novel, rationally designed analogue, ICP-1, also demonstrated the ability to abrogate S and G2 phase arrest and enhance the cell-killing effects of cisplatin and the topoisomerase I inhibitor SN38. nih.gov ICP-1 appears to be a more selective inhibitor of the S and G2 checkpoints compared to UCN-01. nih.gov These findings establish indolocarbazole derivatives as a key class of compounds for developing therapies that target cell cycle checkpoint control in cancer. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5,10 Dihydroindolo 3,2 B Indole

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of the DINI skeleton and its derivatives is paramount for its exploration. While classical methods exist, current research is focused on developing more efficient, scalable, and regioselective synthetic routes. A significant advancement involves the use of palladium-catalyzed reactions. Researchers have developed an efficient two-step strategy to prepare a series of 5,10-dihydroindolo[3,2-b]indoles. rsc.orgnih.gov This method utilizes a site-selective Pd-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by a cyclization through a twofold Pd-catalyzed C-N coupling with amines. rsc.orgnih.gov

Another innovative approach has been the use of copper(II) acetate (B1210297) as an oxidant to achieve a cascade annulation of diarylalkyne sulfonamides, forming the DINI core through two sequential C-N bond formations. acs.org These modern catalytic methods represent a significant improvement over older, multi-step procedures, offering higher yields and greater substrate scope.

Future efforts in this area are directed towards:

Catalyst-Free Synthesis: Exploring mechanochemistry and other green chemistry approaches to reduce reliance on metal catalysts and harsh reaction conditions. acs.org

Asymmetric Synthesis: Developing enantioselective methods to access chiral DINI derivatives, which is particularly crucial for applications in medicinal chemistry and chiroptical materials.

Synthetic StrategyKey Reagents/CatalystsKey FeatureReference
Two-fold C-N CouplingPalladium catalyst, N-methyl-2,3-dibromoindole, AminesEfficient two-step strategy with site-selective cross-coupling. rsc.orgnih.gov
Cascade AnnulationCu(OAc)₂Forms the DINI core via dual C-N bond formation from diarylalkyne sulfonamides. acs.org
Carbonylative CyclizationPd(OAc)₂, BuPAd₂Synthesis from 2-(2-bromophenyl)-1H-indoles under low CO pressure. beilstein-journals.org

Exploration of New Functionalizations and Derivatizations for Tailored Properties

The properties of the DINI core can be precisely tuned by introducing various functional groups at different positions of the indole (B1671886) nucleus. This functionalization is key to tailoring the material for specific applications, from organic electronics to biological sensors.

Research has shown that attaching different alkyl substituents to the DINI unit significantly impacts the optical and electronic properties of resulting copolymers. acs.org For instance, varying the size and shape of these pendant groups can tune the energy levels (HOMO/LUMO) by approximately 0.2 eV. acs.org This ability to modify electronic characteristics is critical for optimizing the performance of DINI-based materials in devices.

Future research in derivatization will likely focus on:

C-H Functionalization: Employing direct C-H activation strategies to introduce functional groups onto the DINI core without the need for pre-functionalized starting materials, which is a more atom-economical approach. beilstein-journals.org

Introducing Electron-Withdrawing and Donating Groups: Systematically studying the effect of a wide range of substituents to create a library of DINI derivatives with a broad spectrum of electronic and photophysical properties.

Polymerization: Incorporating functionalized DINI monomers into conjugated polymers to create materials with enhanced charge transport capabilities and tailored band gaps for photovoltaic and light-emitting applications. acs.org

Functionalization ApproachTarget PropertyExample/FindingReference
Pendant Alkyl SubstituentsOptical and Electronic PropertiesTuning of energy levels by ~0.2 eV depending on the alkyl group. acs.org
Alternating Acceptor MoietiesBand Gap EngineeringTailoring copolymer band gaps over a 0.4 eV range by using different electron-accepting units. acs.org
C-3 FunctionalizationBiological Activity / Synthetic IntermediatesCross-dehydrogenative coupling and aza-Friedel–Crafts alkylation are key methods for C-3 functionalization of indoles. researchgate.net

Advanced Computational Modeling for Predictive Design of DINI-Based Materials and Therapeutics

Computational chemistry and materials informatics are becoming indispensable tools for accelerating the discovery and design of new materials. sustainability-directory.com By simulating the properties of DINI derivatives before their synthesis, researchers can screen vast chemical spaces and identify promising candidates, saving significant time and resources. sustainability-directory.comeg.org

For DINI-based donor-acceptor copolymers, theoretical calculations have already shown a strong correlation with experimental data for properties like HOMO/LUMO levels, absorption spectra, and band gap energies. acs.org This validates the use of computational models to guide the synthetic effort. Machine learning (ML) models are also emerging as a powerful strategy, capable of predicting material properties based solely on chemical composition and structure. nih.govarxiv.org

Future directions in this field include:

High-Throughput Virtual Screening: Using computational workflows to automatically screen thousands of potential DINI derivatives for desired electronic or biological properties.

Machine Learning Models: Developing sophisticated ML algorithms trained on existing experimental and computational data to predict the properties of new DINI compounds with high accuracy. nih.gov

Multiscale Modeling: Combining quantum mechanical calculations (for electronic properties) with molecular dynamics simulations (for morphology and intermolecular interactions) to build a comprehensive understanding of how molecular structure translates to bulk material performance.

Integration of DINI in Next-Generation Organic Electronic Devices

The unique electronic structure of DINI makes it an excellent candidate for use as an electron-donating unit in organic electronic devices. Its rigid and planar framework facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

A series of donor-acceptor π-conjugated copolymers incorporating DINI as the donor unit have been synthesized and tested in bulk heterojunction solar cells. acs.org When paired with acceptors like diketopyrrolopyrrole and thienopyrroledione, these materials have achieved power conversion efficiencies of up to 3% without extensive device optimization. acs.org The ability to tune the band gap of these copolymers by changing the acceptor unit allows for better overlap with the solar spectrum, a key factor for improving OPV performance. acs.org

Emerging research is focused on:

Organic Light-Emitting Diodes (OLEDs): Exploring DINI derivatives as host materials or emitters in OLEDs, leveraging their strong fluorescence, which has been noted in newly synthesized derivatives. rsc.orgnih.gov

Organic Field-Effect Transistors (OFETs): Designing DINI-based molecules that can self-assemble into highly ordered thin films to maximize charge carrier mobility for high-performance transistors.

Sensors: Utilizing the chromogenic and fluorescent properties of DINI derivatives to develop chemical sensors, as has been demonstrated with related indolo[3,2-b]carbazole (B1211750) systems. nih.govrsc.org

In-depth Investigation of DINI's Biological Mechanisms and Preclinical Studies for Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs. nih.govresearchgate.net Indole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net Given this precedent, the DINI framework represents a promising, yet underexplored, platform for the design of new therapeutic agents.

The biological potential of indole derivatives is often linked to their ability to interact with key biological targets. For example, various indole-based compounds act as tubulin polymerization inhibitors, DNA topoisomerase inhibitors, and inducers of apoptosis, making them effective anticancer agents. nih.gov Furthermore, the structural similarity of DINI to molecules like melatonin (B1676174) suggests potential applications in neuropharmacology, with related dihydroindole structures being investigated for their affinity to melatonin receptors. researchgate.netnih.gov

Future research must prioritize:

Biological Screening: Systematically screening libraries of DINI derivatives against a wide range of biological targets (e.g., kinases, GPCRs, nuclear receptors) to identify novel bioactivities.

Mechanism of Action Studies: Once a lead compound is identified, conducting in-depth cellular and molecular studies to elucidate its precise mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to understand how specific structural modifications affect biological activity, which is crucial for optimizing potency and selectivity. researchgate.net

Preclinical Development: Advancing the most promising DINI-based drug candidates through preclinical studies, including pharmacokinetic and toxicological profiling, to assess their potential for clinical use.

Q & A

Q. What mechanistic insights explain the dual role of copper catalysts in synthesizing 5,10-Dihydroindolo[3,2-b]indoles?

  • Answer : Cu(OAc)₂ acts as both catalyst and oxidant in cascade reactions. In diarylalkyne sulfonamide annulation, Cu(I) initiates the first C-N bond formation, while Cu(II) oxidizes intermediates to regenerate the catalyst, enabling a second C-N bond . Controlled experiments (e.g., omitting Mo-catalyst in cyclization) confirm metal-dependent pathways . Kinetic studies suggest rate-limiting steps involve alkyne activation and oxidative cyclization .

Q. How do substituents on the this compound core influence photophysical properties in organic photovoltaics?

  • Answer : Copolymers with alternating donor (DINI) and acceptor (diketopyrrolopyrrole) units exhibit tunable bandgaps (0.4 eV range) based on alkyl chain bulkiness. For example, pendant alkyl groups reduce aggregation, enhancing charge mobility. HOMO/LUMO levels shift by ~0.2 eV with electron-withdrawing substituents, improving solar spectrum overlap . DFT calculations align with experimental absorption spectra and electrochemical data .

Q. How can synthetic yields be improved for N-alkylated derivatives of this compound?

  • Answer :
  • Catalyst selection : PdCl₂(PPh₃)₂/CuI in acetonitrile enhances cross-coupling efficiency for N-alkylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in copper-mediated reactions .
  • Reaction monitoring : TLC or in-situ IR tracks byproduct formation, enabling rapid quenching and purification .

Q. What structural modifications enhance the anticancer or receptor-binding activity of indoloindole derivatives?

  • Answer :
  • Anticancer SAR : Indolo[3,2-b]andrographolide hybrids with electron-deficient substituents (e.g., nitro, carbonyl) induce apoptosis via caspase-3 activation .
  • Receptor affinity : N-Methylation and fused heterocycles (e.g., quinazoline) improve melatonin MT3 binding, as seen in indenoindolone analogs .

Q. How do contradictory reports on reaction conditions (e.g., solvent, catalyst loading) impact reproducibility?

  • Answer : Discrepancies arise from solvent polarity (e.g., PEG-400 vs. DMF) affecting intermediate stability and Cu loading influencing oxidative vs. catalytic pathways. For example, 10 mol% CuI in DMF achieves 42% yield in triazole-linked indoles, while Cu(OAc)₂ in PEG requires higher temperatures . Reproducibility hinges on strict adherence to inert atmospheres and moisture control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.